molecular formula C₈H₁₁NO₄S B1144872 (R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid CAS No. 944115-20-2

(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Cat. No. B1144872
CAS RN: 944115-20-2
M. Wt: 217.24
InChI Key:
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Description

Carboxylic acids, such as “®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid”, are characterized by the presence of a carboxyl group (-COOH). This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) .


Synthesis Analysis

The synthesis of carboxylic acid derivatives often involves reactions like the Knoevenagel condensation , which is a reaction between a carbonyl compound and an active methylene group. Another method could be the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group and a hydroxyl group attached to the same carbon atom . The exact structure of “®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid” would require more specific information.


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including nucleophilic substitution reactions . They can also participate in condensation reactions, such as the Knoevenagel condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids depend on their specific structure. They generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of carboxylic acids in chemical reactions often involves the donation of a proton from the hydroxyl group, making them act as acids .

Safety and Hazards

Carboxylic acids can be corrosive and can cause burns and eye damage. They should be handled with appropriate safety measures .

Future Directions

The field of organic chemistry continues to evolve with new methodologies and techniques. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to the development of new carboxylic acid derivatives .

properties

IUPAC Name

(3R)-3-ethoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLHOZZJNCUJX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

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